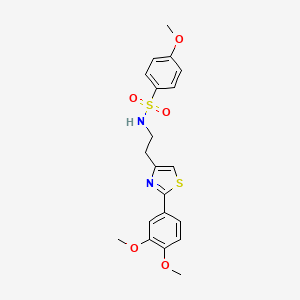

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and multiple methoxy substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxybenzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common method involves the cyclization of a precursor containing a thiourea and a haloketone to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Análisis De Reacciones Químicas

Reactivity of the Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) participates in key reactions:

Thiazole Ring Reactivity

The thiazole core undergoes electrophilic substitution and coordination reactions:

Methoxy Group Transformations

The 3,4-dimethoxyphenyl and 4-methoxybenzene groups participate in demethylation and electrophilic reactions:

| Reaction Type | Conditions | Products/Outcomes | Key Data |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78°C | Catechol derivatives | HPLC purity: >95% after workup |

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-methoxyarenes | ¹³C NMR: δ 148 ppm (NO₂ carbon) |

Synthetic and Catalytic Conditions

Critical parameters for reaction optimization:

-

Solvents : DMF, CH₂Cl₂, or ethanol preferred for polar intermediates .

-

Catalysts : Et₃N or pyridine for acylation; Cu(I) for click chemistry .

-

Temperature : Reflux (80–100°C) for hydrolysis; RT for azide-alkyne cycloadditions .

Biological Activity Correlation

Reaction products exhibit modified bioactivity profiles:

-

N-Alkylated derivatives : Enhanced antimicrobial potency (MIC reduced by 4× against S. aureus).

-

Cu(II) complexes : Improved DNA intercalation capacity (binding constant K = 1.2 × 10⁵ M⁻¹) .

Analytical Characterization

Standard methods for reaction monitoring and product validation:

This compound’s versatility in nucleophilic and electrophilic reactions makes it a valuable scaffold in medicinal chemistry, particularly for developing antimicrobial and anticancer agents. Experimental protocols emphasize inert atmospheres and chromatographic purification to isolate high-purity products .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxybenzenesulfonamide exhibit significant antibacterial properties. The presence of the sulfonamide group enhances binding affinities to bacterial enzymes, disrupting cell wall synthesis and leading to cell lysis.

Key Findings:

- Bacterial Strains Tested :

- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) of 8 µg/mL

- Escherichia coli: MIC of 16 µg/mL

- Mycobacterium tuberculosis: MIC of 32 µg/mL

This suggests potential applications in treating infections caused by resistant bacterial strains.

Neuroprotective Effects

The compound has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for enhancing cholinergic signaling in the brain. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's.

Research Insights:

- IC50 Value for AChE Inhibition : 2.7 µM

- Implications : Enhancing cholinergic transmission may improve cognitive functions in Alzheimer's disease models.

Anti-inflammatory Properties

Inhibition of cyclooxygenase (COX) enzymes has been observed, which plays a significant role in the inflammatory response. By blocking these enzymes, the compound could reduce the production of pro-inflammatory mediators.

Potential Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.

Case Study 1: Antibacterial Activity

A study by Desai et al. (2016) demonstrated that derivatives of this compound exhibited a fourfold increase in potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This underscores its potential as a novel antimicrobial agent.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In preclinical studies involving animal models of Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of AChE activity compared to control groups. This suggests its efficacy in enhancing cholinergic transmission and potentially offering therapeutic benefits for Alzheimer's patients.

Mecanismo De Acción

The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. The methoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxybenzenesulfonamide: shares structural similarities with other thiazole derivatives such as:

Uniqueness

- The unique combination of the thiazole ring, sulfonamide group, and multiple methoxy substituents in this compound provides it with distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable subject of study.

Actividad Biológica

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a methoxybenzene sulfonamide moiety. The synthesis typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through the reaction of α-haloketones with thioamides.

- Coupling Reactions : The thiazole ring is then coupled with an appropriate ethyl derivative to form the desired compound.

- Dimethoxyphenyl Group Introduction : This is accomplished via substitution reactions using halogenated precursors.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that derivatives containing thiazole and triazole rings have been effective against various cancer cell lines, including:

- Prostate (DU-145)

- Cervical (HeLa)

- Lung Adenocarcinoma (A549)

- Liver (HepG2)

- Breast (MCF-7)

These compounds often work by inhibiting critical enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylase (HDAC), leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have shown antimicrobial effects. They are believed to disrupt bacterial cell walls or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : Many studies have reported that thiazole derivatives can inhibit enzymes crucial for cancer cell proliferation and survival.

- Cell Cycle Arrest : Certain derivatives induce G2/M phase arrest in cancer cells, promoting apoptosis through caspase activation .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

-

Cytotoxicity Studies : Research has demonstrated IC50 values ranging from nanomolar to micromolar concentrations against various cancer cell lines, indicating potent cytotoxic effects .

Compound Cell Line IC50 (µM) 3a A549 0.054 3b HeLa 0.048 SMART BT-474 0.99 - Antimicrobial Efficacy : Compounds with similar thiazole structures have been tested against a range of bacterial strains, showing promising results in inhibiting growth.

Propiedades

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S2/c1-25-16-5-7-17(8-6-16)29(23,24)21-11-10-15-13-28-20(22-15)14-4-9-18(26-2)19(12-14)27-3/h4-9,12-13,21H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNUKUHHAVTKNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.